6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenethyl-1,2,4,5-tetraazin-3-amine
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Overview
Description
The compound “6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenethyl-1,2,4,5-tetraazin-3-amine” seems to be a complex organic compound. It likely contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms . The pyrazole ring is known to be a part of many biologically active compounds .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds have been synthesized through various methods. For instance, a compound with a pyrazole ring was synthesized from acetylacetone and hydrazine . Another compound, Bis[6-(3,5-dimethyl-1H-pyrazol-1-yl-κN2)picolinato-κ2N,O] iron(II) tetrahydrate, was synthesized by 6-(3, 5-dimethyl-1H-pyrazol-1-yl)picolinic acid (DPPA) in a mixed solvent of water and methanol .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using X-ray crystallography . For example, the structure of Bis[6-(3,5-dimethyl-1H-pyrazol-1-yl-κN2)picolinato-κ2N,O] iron(II) tetrahydrate was determined by single-crystal X-ray diffraction .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, pyrazole is a weak base, with pKb 11.5 (pKa of the conjugate acid 2.49 at 25 °C) .Scientific Research Applications
Synthesis and Structural Analysis :
- A study by (Adib et al., 2014) describes a one-pot, three-component synthesis of compounds similar to 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenethyl-1,2,4,5-tetraazin-3-amine, highlighting solvent-free conditions and excellent yields.
- (Xu et al., 2012) discuss the synthesis of unsymmetrical 1,2,4,5-tetrazine derivatives, including structural analysis through X-ray diffraction, revealing intermolecular hydrogen bonds and π–π interactions.
- In (Shawish et al., 2021)'s work, new s-triazine derivatives incorporating pyrazole were synthesized, with molecular structures investigated using X-ray crystallography and DFT calculations.
Multicomponent Molecular Solids and Crystal Structures :
- (Wang et al., 2014) studied the formation of novel crystals with a series of N-containing heterocycles, analyzing their crystal structures and hydrogen bonds, which is relevant for understanding the assembly of such compounds.
Catalysis and Reaction Mechanisms :
- (Rahmani et al., 2018) report on the efficient synthesis of pyridine-pyrimidines using a three-component reaction catalyzed by triazine diphosphonium hydrogen sulfate, indicating potential applications in catalysis.
Potential in Organic Syntheses :
- The work by (Yu et al., 1997) describes the preparation of 1-metalla-1,3,5,7-octatetraenes from (1-alkynyl) carbene complexes, providing insights into the role of pyrazole derivatives in organic syntheses involving transition metal complexes.
Heterocyclic Synthesis :
- (Ho & Suen, 2013) discuss the synthesis of heterocyclic compounds incorporating a pyrimidine moiety, relevant to understanding the broader scope of heterocyclic chemistry involving pyrazole derivatives.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The compound, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenethyl-1,2,4,5-tetraazin-3-amine, is a complexing ligand that primarily targets trivalent actinide cations . These targets play a crucial role in the separation of actinide (III) and lanthanide (III) elements .
Mode of Action
The compound interacts with its targets by forming 1:1 complexes . This is unlike the 1:3 complex formation observed for 2,6-ditriazinylpyridine (BTP) systems . The equilibrium constant for curium complex formation with this compound was determined to be log K= 2.80, similar to that for nitrate .
Biochemical Pathways
The compound’s interaction with its targets affects the biochemical pathways involved in the separation of actinide (III) and lanthanide (III) elements . The downstream effects of these interactions include changes in the extraction performance and selectivity for trivalent actinide cations over lanthanides .
Result of Action
The result of the compound’s action is the formation of 1:1 complexes with trivalent actinide cations . This leads to changes in the extraction performance and selectivity for these cations over lanthanides .
Action Environment
Environmental factors such as pH and the presence of certain solvents can influence the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-N-(2-phenylethyl)-1,2,4,5-tetrazin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N7/c1-11-10-12(2)22(21-11)15-19-17-14(18-20-15)16-9-8-13-6-4-3-5-7-13/h3-7,10H,8-9H2,1-2H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYRLECRDZRKYOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(N=N2)NCCC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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